molecular formula C11H8F3N3O4 B2676605 N-(cyanomethyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide CAS No. 1355802-28-6

N-(cyanomethyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2676605
CAS No.: 1355802-28-6
M. Wt: 303.197
InChI Key: BDQQIPBTIGUOFP-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound characterized by its unique chemical structure This compound features a cyanomethyl group, a nitro group, and a trifluoromethyl group attached to a phenoxyacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Etherification: Formation of the phenoxyacetamide linkage by reacting the nitrophenol with chloroacetic acid.

    Amidation: Conversion of the resulting ester to the corresponding amide using cyanomethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the cyanomethyl group.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyanomethyl derivatives.

Scientific Research Applications

N-(cyanomethyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The cyanomethyl group may also play a role in modulating the compound’s biological activity through interactions with nucleophiles in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide: can be compared with other nitro and trifluoromethyl-substituted phenoxyacetamides.

    This compound: is unique due to the presence of both the nitro and trifluoromethyl groups, which can significantly impact its chemical and biological properties.

Uniqueness

  • The combination of the nitro and trifluoromethyl groups in this compound imparts distinct electronic and steric effects, making it a valuable compound for studying structure-activity relationships.
  • Its unique reactivity and potential applications in various fields make it a compound of significant interest in scientific research.

Properties

IUPAC Name

N-(cyanomethyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O4/c12-11(13,14)8-5-7(17(19)20)1-2-9(8)21-6-10(18)16-4-3-15/h1-2,5H,4,6H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQQIPBTIGUOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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